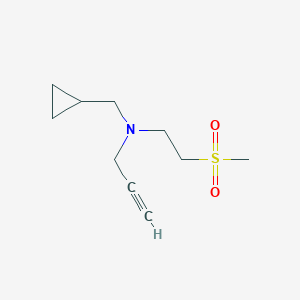

N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-3-6-11(9-10-4-5-10)7-8-14(2,12)13/h1,10H,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDJMTGFVQEEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN(CC#C)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Introduction of the Methylsulfonylethyl Group: This step might involve sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol.

Assembly of the Prop-2-yn-1-amine Backbone: This can be synthesized through alkylation reactions, where an alkyne reacts with an amine under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.

Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alkanes

Substitution: Alkylated or acylated amines

Scientific Research Applications

N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine may have applications in various fields:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible development as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

- Core structure : All analogs share a propargylamine (prop-2-yn-1-amine) backbone.

- Substituent variations : Differences in N-alkyl/aryl groups and additional functional groups influence reactivity and applications.

Table 1: Molecular Data for Selected Analogs

Physicochemical Properties

- Polarity : The sulfone group in the target compound increases polarity compared to analogs with aryl/alkyl groups, improving solubility in polar solvents .

- Electronic Effects : The electron-withdrawing sulfone may stabilize negative charges, contrasting with electron-donating groups (e.g., benzyl in ).

Key Differentiators

- Unique Substituents : The combination of cyclopropylmethyl (rigidity) and methylsulfonylethyl (polarity) distinguishes the target from analogs.

- Reactivity Profile : Sulfone’s electron-withdrawing nature may alter reaction pathways compared to electron-rich groups (e.g., phenyl in ).

Biological Activity

N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a cyclopropylmethyl group, a methylsulfonylethyl group, and a prop-2-yn-1-amine backbone, which may contribute to its reactivity and interaction with biological systems.

Chemical Structure

The chemical structure of N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine can be represented as follows:

Potential Biological Activities

Research indicates that compounds with similar structures may exhibit various biological activities, including:

1. Enzyme Inhibition:

The compound may act as an inhibitor for specific enzymes, potentially modulating biochemical pathways crucial for disease progression.

2. Antimicrobial Properties:

Similar compounds have shown efficacy against various pathogens, suggesting that N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine could possess antimicrobial activity.

3. Anticancer Activity:

Some studies have indicated that alkynes can exhibit cytotoxic effects against cancer cell lines, which may also apply to this compound.

The precise mechanism by which N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets such as receptors or enzymes, potentially leading to inhibition or activation of specific pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| Cyclopropylmethylamine | Cyclopropylmethyl group | Moderate enzyme inhibition |

| Methylsulfonylethylamine | Methylsulfonyl and ethyl groups | Antimicrobial properties |

| Propargylamine | Propynyl backbone | Anticancer activity observed |

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds similar to N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine:

Case Study 1: Anticancer Activity

A study demonstrated that alkynes can induce apoptosis in cancer cell lines through the activation of caspases. This suggests that N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine could similarly affect cancer cells.

Case Study 2: Enzyme Interaction

Research has indicated that certain sulfonamide derivatives exhibit selective inhibition of carbonic anhydrase. It is plausible that the sulfonamide moiety in this compound could confer similar inhibitory properties.

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to prevent decomposition of the propargyl group.

- Purify intermediates via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) .

How can structural ambiguities in NMR spectra of N-(cyclopropylmethyl) derivatives be resolved?

Answer:

The cyclopropyl group and propargyl/sulfonyl substituents introduce complex splitting patterns. Recommended approaches:

2D NMR Techniques :

- COSY and HSQC to correlate protons and carbons, resolving overlapping signals .

- NOESY to confirm spatial proximity of cyclopropyl protons to adjacent groups.

Comparative Analysis : Match chemical shifts with literature data (e.g., δ 1.0–1.5 ppm for cyclopropyl CH₂ groups) .

DFT Calculations : Predict NMR shifts using computational tools like Gaussian or ORCA to validate experimental data .

Q. Example Data from Analogues :

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| N-Cyclopropylmethyl benzamide | 1.2–1.5 (m, 4H, cyclopropyl) | 10–15 (cyclopropyl CH₂) | |

| Propargylamine derivatives | 2.8–3.2 (s, SO₂CH₂) | 120–125 (alkyne C≡C) |

What safety protocols are critical for handling propargylamine derivatives?

Answer:

Based on GHS classifications for similar compounds:

Acute Toxicity :

- Inhalation/Skin Exposure : Use fume hoods, nitrile gloves, and lab coats.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic reactions.

Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to inhibit degradation .

How can computational modeling aid in designing functionally selective derivatives?

Answer:

Advanced applications include:

Molecular Docking : Predict binding affinity to targets (e.g., serotonin receptors) using AutoDock or Schrödinger .

QSAR Studies : Correlate substituent effects (e.g., sulfonyl vs. alkyl groups) with biological activity.

Transition-State Analysis : Optimize reaction pathways for propargylamine synthesis using DFT (e.g., B3LYP/6-31G*) .

Case Study : Derivatives with bulky sulfonyl groups showed reduced off-target binding in 5-HT receptor simulations .

How do conflicting HRMS or spectroscopic data arise, and how can they be resolved?

Answer:

Common sources of contradictions:

Isomerization : Propargyl groups may tautomerize, altering mass spectra.

Impurities : Residual solvents (e.g., DMF) in HRMS require high-resolution instruments (Q-TOF) for accurate mass measurement .

Fragmentation Patterns : Use MS/MS to distinguish between isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺).

Q. Resolution Workflow :

Cross-validate with independent techniques (e.g., IR for functional groups).

Repeat synthesis/purification to exclude side products .

What are the challenges in scaling up propargylamine synthesis for in vivo studies?

Answer:

Key bottlenecks:

Exothermic Reactions : Propargylamine formation requires controlled addition of reagents (e.g., dropwise addition at 0°C) .

Purification : Scale-compatible methods like flash chromatography or continuous extraction.

Stability : Propargyl derivatives may polymerize; stabilize with radical inhibitors (e.g., BHT) .

Q. Yield Optimization :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Increases to 85% |

| Solvent | Dry THF | Reduces side reactions |

| Temperature | 60°C | Balances rate vs. decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.